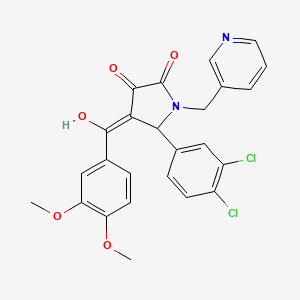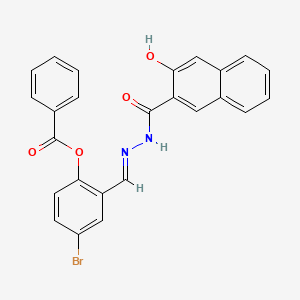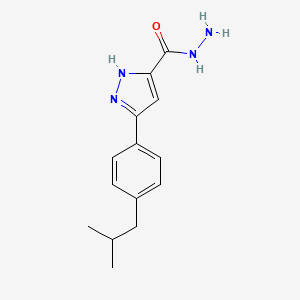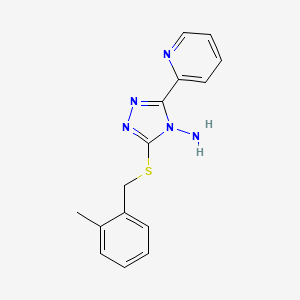![molecular formula C26H32N2O4S2 B12018316 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12018316.png)
2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung 2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Struktur umfasst mehrere funktionelle Gruppen, wie Amide, Thiophene und Benzothiophene, die zu seinen einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Benzothiophen-Kerns beginnen, gefolgt von der Einführung der Amid- und Thiophen-Gruppen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, sind entscheidend für die Erzielung hoher Ausbeuten und Reinheit.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um Skalierbarkeit und Kosteneffizienz zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen beinhalten, um industrielle Standards zu erfüllen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thiophen- und Benzothiophen-Ringe können unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Amidgruppe kann zu einem Amin reduziert werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Druck und die Wahl des Lösungsmittels spielen eine bedeutende Rolle bei der Bestimmung des Reaktionsergebnisses.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzielle Verwendung bei der Untersuchung von Enzymwechselwirkungen und Proteinbindungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, was zu einer Kaskade von biochemischen Ereignissen führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiophene rings can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid umfassen andere Benzothiophenderivate und Amid-haltige Moleküle. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren chemischen Eigenschaften und Anwendungen unterscheiden.
Einzigartigkeit
Die Einzigartigkeit von 2-{[(2E)-3-(4-tert-Butylphenyl)prop-2-enoyl]amino}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid
Eigenschaften
Molekularformel |
C26H32N2O4S2 |
|---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H32N2O4S2/c1-26(2,3)18-11-8-17(9-12-18)10-13-22(29)28-25-23(20-6-4-5-7-21(20)33-25)24(30)27-19-14-15-34(31,32)16-19/h8-13,19H,4-7,14-16H2,1-3H3,(H,27,30)(H,28,29)/b13-10+ |
InChI-Schlüssel |
DOGGZQVLMCAYDG-JLHYYAGUSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-benzyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018243.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018249.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B12018286.png)
![(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018289.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12018295.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12018323.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018327.png)
